N-(4-methoxyphenyl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Description
N-(4-Methoxyphenyl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative characterized by a 7-amino group substituted with a 4-methoxyphenyl moiety. Its core structure includes a 5-methyl group, a 3-phenyl ring, and a unique 2-(trifluoromethyl) substituent. The trifluoromethyl group at position 2 distinguishes it from many analogs, influencing electronic properties and metabolic stability.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N4O/c1-13-12-17(26-15-8-10-16(29-2)11-9-15)28-20(25-13)18(14-6-4-3-5-7-14)19(27-28)21(22,23)24/h3-12,26H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKUWFDKYUGHMHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NC3=CC=C(C=C3)OC)C(F)(F)F)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition is an appealing target for cancer treatment that selectively targets tumor cells.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition results in a significant alteration in cell cycle progression
Biological Activity
N-(4-methoxyphenyl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Pyrazolo[1,5-a]pyrimidine core : A bicyclic structure that is significant in medicinal chemistry.
- Substituents : The presence of a methoxy group, trifluoromethyl group, and phenyl groups enhances its biological activity.
Pharmacological Activities
Recent research highlights several key biological activities associated with this compound:
1. Anticancer Activity
Studies have shown that pyrazolo[1,5-a]pyrimidine derivatives exhibit promising anticancer properties. For instance:
- Mechanism : The compound may induce apoptosis in cancer cells by inhibiting specific kinases involved in cell proliferation and survival pathways .
- Case Study : In xenograft mouse models of pancreatic ductal adenocarcinoma (PDAC), compounds similar to this compound significantly reduced tumor growth without notable toxicity .
2. Antimicrobial Activity
The compound has shown potential in combating bacterial infections:
- Study Findings : A series of pyrazole derivatives were synthesized and tested for their antibacterial and antibiofilm activities. The results indicated that certain derivatives could effectively inhibit biofilm formation in pathogenic bacteria .
3. Anti-inflammatory Effects
Inflammation is a critical component of various diseases, and compounds in this class have been evaluated for their anti-inflammatory properties:
- Mechanism : By inhibiting the phosphorylation of specific proteins involved in inflammatory responses, these compounds can reduce the release of pro-inflammatory cytokines .
Structure-Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity is crucial for drug development:
- Key Findings : Modifications to the pyrazolo[1,5-a]pyrimidine scaffold can significantly impact potency and selectivity against various targets. For example, the introduction of different substituents at specific positions has been linked to enhanced anticancer activity .
Data Summary Table
The following table summarizes key findings from various studies on the biological activity of this compound:
Scientific Research Applications
Biological Activities
Anticancer Properties
One of the most promising applications of this compound is its anticancer activity. Research has indicated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit potent inhibitory effects against various cancer cell lines. These compounds have been shown to induce apoptosis in cancer cells, making them potential candidates for the development of new cancer therapies. For instance, studies have demonstrated that modifications in the trifluoromethyl group can enhance cytotoxicity against specific tumor types .
Antimicrobial Activity
N-(4-methoxyphenyl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine has also been evaluated for its antimicrobial properties. Preliminary studies suggest that this compound exhibits activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an antibacterial agent. The mechanism of action appears to involve disruption of bacterial cell wall synthesis .
Synthetic Utility
Building Block in Organic Synthesis
This compound serves as a valuable building block in organic synthesis, particularly in the synthesis of more complex heterocyclic compounds. Its unique structural features allow for various functional group modifications, facilitating the development of novel chemical entities with tailored biological activities. The trifluoromethyl group is particularly noteworthy for enhancing lipophilicity and metabolic stability .
Precursor for Drug Development
In medicinal chemistry, this compound can act as a precursor for synthesizing other pharmacologically active compounds. Its derivatives have been explored as potential treatments for conditions such as asthma and chronic obstructive pulmonary disease (COPD), where they function as bronchodilators .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure Variations
Pyrazolo[1,5-a]pyrimidines are defined by their bicyclic scaffold. Key structural differences among analogs include:
Key Observations :
- Position 2: The target’s 2-CF₃ group is rare in the evidence. Most analogs have 2-Me (e.g., compound 47: 2-H ) or 2-Et (e.g., ).
- Position 3 : The target’s 3-Ph group is common in anti-mycobacterial pyrazolo[1,5-a]pyrimidines. Fluorinated phenyl rings (e.g., 3-(4-FPh) in compound 47) improve potency against M.tb .
- Position 5 : The 5-Me group in the target contrasts with 5-Ph or 5-heteroaryl groups in active analogs. Smaller alkyl groups may reduce steric hindrance but limit π-π interactions .
- Position 7 : The 4-MeOPh-amine substituent differs from pyridinylmethyl groups (e.g., compound 47), which enhance solubility and hydrogen-bonding capacity. Methoxy groups may increase lipophilicity, affecting membrane permeability .
Amine Substituent Effects
The 7-amino group’s substitution significantly impacts activity:
- Pyridinylmethyl amines (e.g., compound 47): High anti-M.tb activity (MIC: 0.1 μM) due to enhanced solubility and target engagement .
- Aryl amines (e.g., 4-MeOPh in the target): Less explored but may improve pharmacokinetics. notes analogs like N-(4-MeOPh)-2-Me-3,5-diphenyl derivatives, though these lack trifluoromethyl groups .
- Chlorophenyl amines (e.g., compound 21): Moderate anticancer activity, suggesting substituent-dependent selectivity .
Trifluoromethyl Group Impact
The 2-CF₃ group in the target is structurally unique. In triazolopyrimidines (), CF₃ groups at position 2 correlate with potent Plasmodium dihydroorotate dehydrogenase inhibition (e.g., compound 43: IC₅₀ = 12 nM) . This suggests the target’s CF₃ may enhance target affinity or metabolic stability compared to methyl/ethyl analogs.
Physicochemical Properties
Preparation Methods
Core Scaffold Formation
The pyrazolo[1,5-a]pyrimidine core is synthesized via cyclocondensation between a β-ketoester and a 5-methyl-3-phenyl-1H-pyrazol-4-amine derivative. Ethyl 4,4,4-trifluoroacetoacetate serves as the β-ketoester, introducing the 2-trifluoromethyl group during ring closure. The reaction proceeds under reflux in acetic acid, yielding the pyrazolo[1,5-a]pyrimidin-7(4H)-one intermediate (Figure 1A).
Reaction Conditions
Characterization Data for Intermediate (Pyrazolo[1,5-a]Pyrimidin-7(4H)-one)
Chlorination at Position 7
The 7-ketone group is converted to a chloride using phosphorus oxychloride (POCl3) and tetramethylammonium chloride (TMAC) as a catalyst. This step is critical for activating the position for subsequent amination.
Optimized Chlorination Protocol
| Parameter | Value |
|---|---|
| POCl3 Volume | 10 equiv |
| TMAC Concentration | 0.1 equiv |
| Temperature | 80°C |
| Reaction Time | 4 hours |
| Yield | 85–90% |
The resulting 7-chloride intermediate is highly reactive and must be stored under anhydrous conditions.
Amination with 4-Methoxyaniline
Nucleophilic Substitution
The 7-chloride undergoes nucleophilic substitution with 4-methoxyaniline in the presence of a base (e.g., potassium carbonate). The reaction is typically conducted in dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Key Reaction Parameters
Purification and Characterization
-
Purification: Column chromatography (silica gel, ethyl acetate/hexane 1:3).
-
1H NMR (CDCl3): δ 8.21 (s, 1H, NH), 7.62–6.85 (m, 13H, aromatic), 3.81 (s, 3H, OCH3), 2.41 (s, 3H, CH3).
Alternative Routes and Modifications
Trifluoromethylation via Photoredox Catalysis
For cases where the β-ketoester lacks the trifluoromethyl group, a late-stage trifluoromethylation can be performed. Using trifluoromethyl iodide (CF3I) and cesium carbonate (Cs2CO3) under UV light (365 nm), the CF3 group is introduced at position 2.
Advantages and Limitations
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times for cyclocondensation and amination steps. For example, cyclocondensation completes in 30 minutes (vs. 12 hours conventionally) with comparable yields.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Time Efficiency | Scalability |
|---|---|---|---|
| Classical Cyclocondensation | 70 | Moderate | High |
| Microwave-Assisted | 68 | High | Moderate |
| Photoredox CF3 Addition | 55 | Low | Low |
Challenges and Optimization Strategies
-
Regioselectivity in Cyclocondensation: Competing pathways may form regioisomers. Using electron-deficient β-ketoesters favors the desired product.
-
Stability of 7-Chloride: Moisture-sensitive; reactions must be conducted under inert atmosphere.
-
Amination Side Reactions: Excess 4-methoxyaniline (1.5 equiv) minimizes dimerization byproducts .
Q & A
Basic: What are the key structural features of this compound that influence its reactivity and bioactivity?
The compound’s reactivity and bioactivity are dictated by:
- Pyrazolo[1,5-a]pyrimidine core : Provides a rigid, planar structure that facilitates π-π stacking interactions with biological targets like kinase active sites .
- Trifluoromethyl group (-CF₃) : Enhances metabolic stability and binding affinity via hydrophobic interactions and electron-withdrawing effects .
- 4-Methoxyphenyl substituent : Modulates solubility and membrane permeability while contributing to target selectivity through hydrogen bonding .
- Methyl group at position 5 : Steric effects influence conformational flexibility and enzyme inhibition kinetics .
Methodological Insight : Computational tools like molecular docking can predict how these groups interact with targets (e.g., CDK9), guiding structural optimization .
Basic: What are common synthetic routes for this compound?
A typical synthesis involves:
Core formation : Cyclization of precursors (e.g., aminopyrazoles and β-keto esters) under reflux in acetic acid to form the pyrazolo[1,5-a]pyrimidine scaffold .
Substituent introduction :
- Trifluoromethylation : Electrophilic substitution using CF₃ reagents (e.g., Togni’s reagent) at position 2 .
- Amination at position 7 : Nucleophilic substitution with 4-methoxyaniline in the presence of a base (e.g., K₂CO₃) .
Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization from ethanol .
Optimization Tip : Reaction yields improve with microwave-assisted synthesis or catalysts like Pd(OAc)₂ for C–N coupling .
Intermediate: Which spectroscopic and crystallographic techniques are critical for characterization?
- NMR (¹H/¹³C) : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and confirms substituent positions .
- IR Spectroscopy : Identifies functional groups (e.g., C–F stretches at 1100–1250 cm⁻¹ for -CF₃) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 406.48) .
- X-ray Crystallography : Resolves 3D structure and hydrogen-bonding networks (e.g., intramolecular N–H⋯N bonds) .
Data Interpretation : Compare experimental spectra with simulated data from Gaussian or ADF software to resolve ambiguities .
Intermediate: How to design bioactivity assays for kinase inhibition studies?
Kinase inhibition assays : Use ATP-Glo™ or radiometric assays to measure IC₅₀ values against targets (e.g., CDK9) .
Cellular apoptosis assays :
- Flow cytometry : Quantify Annexin V/PI staining in treated cancer cells (e.g., MCF-7) .
- Western blotting : Monitor apoptosis markers (e.g., cleaved PARP, Bax/Bcl-2 ratio) .
Selectivity profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler™) to assess off-target effects .
Troubleshooting : Include positive controls (e.g., staurosporine) and normalize data to DMSO-treated cells .
Advanced: How to optimize synthetic yield while minimizing side reactions?
- Reaction condition screening :
- Catalyst design : Immobilized catalysts (e.g., Pd@MOF) improve recyclability in cross-coupling reactions .
- In situ monitoring : Use FTIR or Raman spectroscopy to track reaction progress and adjust parameters dynamically .
Case Study : A 15% yield increase was achieved by replacing conventional heating with microwave irradiation (150°C, 20 min) .
Advanced: How to address contradictions in biological activity data across studies?
Common discrepancies arise from:
- Solubility variations : Use co-solvents (e.g., 0.1% Tween-80) or nanoformulations to ensure consistent bioavailability .
- Assay conditions : Standardize ATP concentrations (e.g., 10 µM) and incubation times (e.g., 60 min) in kinase assays .
- Cell line heterogeneity : Validate target expression (e.g., CDK9 via qPCR) before testing .
Resolution Strategy : Meta-analysis of dose-response curves and statistical validation (e.g., Grubbs’ test for outliers) .
Advanced: What computational methods are used for target identification and mechanism elucidation?
Molecular docking (AutoDock Vina) : Predict binding modes to kinases (e.g., CDK9) with scoring functions (ΔG < -8 kcal/mol) .
MD simulations (GROMACS) : Analyze stability of ligand-target complexes over 100-ns trajectories .
QSAR modeling : Corrogate substituent effects (e.g., Hammett σ values) to optimize inhibitory potency .
Validation : Cross-check computational predictions with mutagenesis studies (e.g., CDK9-D167N mutant) .
Advanced: How to improve pharmacokinetic properties (e.g., bioavailability, half-life)?
- LogP optimization : Introduce hydrophilic groups (e.g., -OH at position 4) to reduce logP from 3.5 to 2.8, enhancing solubility .
- Metabolic stability : Replace labile groups (e.g., methyl with cyclopropyl) to slow CYP450-mediated degradation .
- Prodrug strategies : Mask amines as acetylated or phosphonate derivatives for sustained release .
In vivo Validation : Conduct PK studies in rodent models with LC-MS/MS quantification of plasma concentrations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
